2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

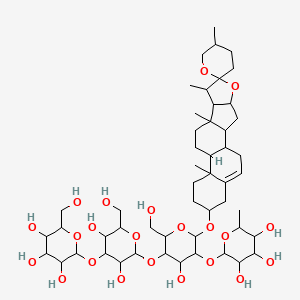

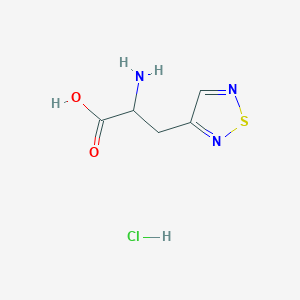

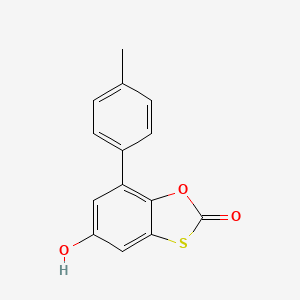

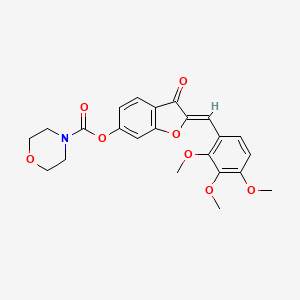

“2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride” is a chemical compound with the IUPAC name 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid hydrochloride .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound can be obtained from the hydrolysis of a precursor with a yield of 83% . The synthesis process also involves the reaction between carboxylic acid and thiosemicarbazide in the presence of PPE .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 209.66 . The compound is a powder at room temperature .科学的研究の応用

Subheading Synthesis of Thiadiazole Derivatives and Antiparasitic Applications

Thiadiazole derivatives, specifically 5-substituted amino-1,3,4-thiadiazol-2-yl, have been synthesized and tested for their antiparasitic activity. These compounds exhibit moderate schistosomicidal activity against Schistosoma mansoni in mice. The significance of this research lies in its contribution to the development of new treatments for parasitic infections (Soliman, Mokhtar, & el Sadany, 1984).

Diuretic Activity of Substituted 1,3,4-Thiadiazoles

Subheading Pharmacological Properties of 1,3,4-Thiadiazole Derivatives

Research into 1,3,4-thiadiazole derivatives has revealed promising results in the search for new diuretic agents. These compounds, particularly 5-methyl-substituted derivatives, have demonstrated significant diuretic activity, showing an increase in urinary excretion of water and electrolytes in Swiss albino mice (Ergena, Rajeshwar, & Solomon, 2022).

Synthesis and Antiulcer Activity of Thiadiazole Derivatives

Subheading Potential Antiulcer Applications of 2-Amino-8H-indeno[1,2-d]thiazole Derivatives

A series of 8H-indeno[1,2-d]thiazoles with various N-substituted amino groups at the 2 position have been synthesized and evaluated for their anti-ulcerous activity. Specifically, alkylamino derivatives showed a potent inhibitory effect on ethanol-induced gastric ulcers, highlighting their potential therapeutic applications (Inoue, Ikesue, & Mizoguchi, 1994).

Carbonic Anhydrase Inhibitors and Intraocular Pressure Reduction

Subheading Carbonic Anhydrase Inhibition by Thiadiazole Derivatives

Derivatives of 5-(omega-aminoalkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide have been synthesized and tested as carbonic anhydrase inhibitors. These compounds, particularly against CA II and CA IV isozymes, have shown significant potential in reducing intraocular pressure (IOP) in rabbits, indicating their application in the treatment of glaucoma (Barboiu et al., 2000).

Safety and Hazards

特性

IUPAC Name |

2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDLTMLONIGHAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2418460.png)

![4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2418464.png)

![3-[(Phenylthio)difluoroacetyl]imidazo[1,2-a]pyridine](/img/structure/B2418468.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2418471.png)

![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)